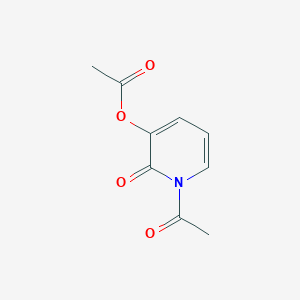
2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)- is a heterocyclic organic compound that belongs to the pyridinone family This compound is characterized by the presence of a pyridinone ring, which is a six-membered ring containing one nitrogen atom and a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)- can be achieved through several synthetic routes. One common method involves the acetylation of 2(1H)-pyridinone using acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation. Another approach involves the use of acetyl chloride as the acetylating agent, which can be performed at room temperature with a suitable base.
Industrial Production Methods
In an industrial setting, the production of 2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)- may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. The choice of solvents, catalysts, and reaction conditions can be optimized to achieve high yields and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl and acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced pyridinone derivatives
Substitution: Substituted pyridinone derivatives with various functional groups
Aplicaciones Científicas De Investigación
2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and acetyloxy groups enhance its binding affinity to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby blocking substrate access or altering enzyme conformation.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Pyridinone: The parent compound without acetyl and acetyloxy groups.
1-Acetyl-2(1H)-Pyridinone: A derivative with only the acetyl group attached.
3-Acetyloxy-2(1H)-Pyridinone: A derivative with only the acetyloxy group attached.
Uniqueness
2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)- is unique due to the presence of both acetyl and acetyloxy groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Propiedades
Número CAS |
62920-56-3 |
|---|---|
Fórmula molecular |
C9H9NO4 |
Peso molecular |
195.17 g/mol |
Nombre IUPAC |
(1-acetyl-2-oxopyridin-3-yl) acetate |
InChI |
InChI=1S/C9H9NO4/c1-6(11)10-5-3-4-8(9(10)13)14-7(2)12/h3-5H,1-2H3 |
Clave InChI |
IKXYMWFVMXDIIA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C=CC=C(C1=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate](/img/structure/B14504849.png)
![Bis[5-(but-1-en-3-yn-1-yl)furan-2-yl]methanone](/img/structure/B14504855.png)

![Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate](/img/structure/B14504861.png)
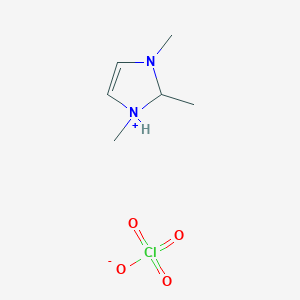
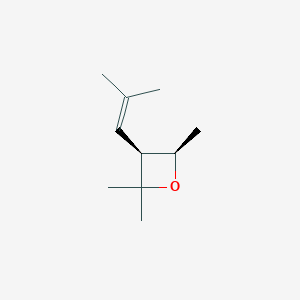
![3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline](/img/structure/B14504874.png)
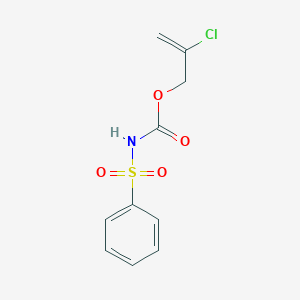
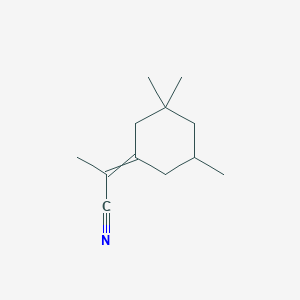
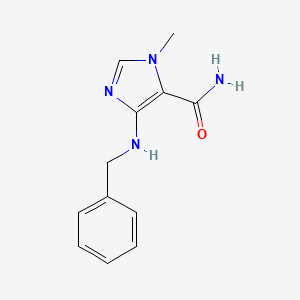

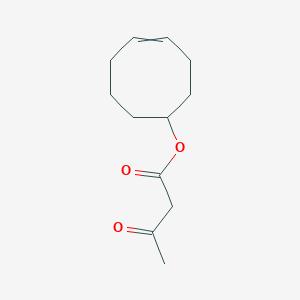
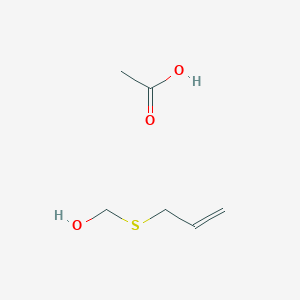
![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzene-1-sulfonic acid](/img/structure/B14504887.png)
